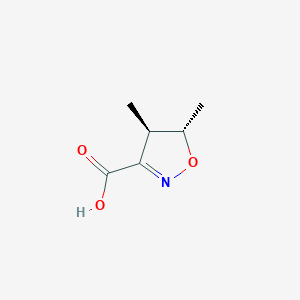

(4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C6H9NO3 . It’s a valuable building block for pharmaceutical testing .

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered ring structure, which is characteristic of oxazoles . The molecular weight is 143.141 Da .Applications De Recherche Scientifique

Synthesis of Aromatic Carboxyl Functionalized Polymers

The synthesis of aromatic carboxyl functionalized polymers utilizing (4R,5S)-4,5-Dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid derivatives has been explored. The study described the synthesis of ω-oxazolyl polystyrene through the reaction of poly(styryl)lithium with stoichiometric amounts of a derivative of the targeted oxazole in toluene/tetrahydrofuran. This process, followed by deblocking of the oxazoline protecting group and saponification, quantitatively yields the corresponding aromatic carboxyl chain-end functionalized polystyrene. The functionalization agent and polymers were characterized using various spectroscopic and analytical techniques, highlighting the compound's utility in creating functionalized polymers for potential applications in materials science (Summers & Quirk, 1996).

Photooxygenation of Oxazoles

Another application involves the use of oxazoles as precursors for activated carboxylates in the synthesis of macrolides, including recifeiolide and curvularin. This method leverages the reactivity of oxazoles under photooxygenation to form triamides, which undergo nucleophilic attack to yield the desired products. The research demonstrates the versatility of oxazoles in organic synthesis, especially in constructing complex molecular architectures (Wasserman, Gambale, & Pulwer, 1981).

Synthesis of Derivatives for Medicinal Chemistry

Research has also focused on the synthesis of derivatives of oxazole-4-carboxylic acid for applications in medicinal chemistry. The synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives has been reported. These compounds serve as intermediates for further chemical transformations, potentially leading to the development of new therapeutic agents (Prokopenko et al., 2010).

Atom Transfer Radical Polymerization

The use of 4,5-dihydro-4,4-dimethyl-2-[4-(1-phenylethenyl)phenyl]oxazole in atom transfer radical polymerization (ATRP) reactions to synthesize oxazolyl functionalized polymers has been explored. This approach has enabled the generation of well-defined α-oxazolyl functionalized polystyrene, demonstrating the compound's utility in advanced polymerization techniques for creating functional materials with specific properties (Summers, Maseko, & Summers, 2013).

Propriétés

IUPAC Name |

(4R,5S)-4,5-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-3-4(2)10-7-5(3)6(8)9/h3-4H,1-2H3,(H,8,9)/t3-,4-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZHWALLWQJEGM-IMJSIDKUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(ON=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](ON=C1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(thiazol-2-yloxy)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2630432.png)

![2,4-dichloro-N-[2-[3-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2630435.png)

![(E)-2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2630436.png)

![5-ethyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4,3-c]quinazolin-3(2H)-one](/img/structure/B2630437.png)

![3-Methyl-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2630442.png)

![2-[(1-Adamantylmethyl)amino]ethanol hydrochloride](/img/structure/B2630450.png)

![4-fluoro-N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2630451.png)

![6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate hydrochloride](/img/no-structure.png)

![4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2630454.png)